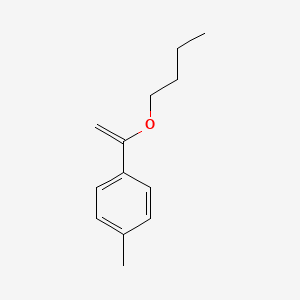
Benzene, 1-(1-butoxyethenyl)-4-methyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzene, 1-(1-butoxyethenyl)-4-methyl-: is an organic compound characterized by a benzene ring substituted with a butoxyethenyl group and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzene, 1-(1-butoxyethenyl)-4-methyl- typically involves the reaction of 4-methylbenzene with butoxyethene under specific conditions. The reaction is often catalyzed by acids or bases to facilitate the addition of the butoxyethenyl group to the benzene ring.
Industrial Production Methods: Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of Benzene, 1-(1-butoxyethenyl)-4-methyl-.
Chemical Reactions Analysis
Types of Reactions: Benzene, 1-(1-butoxyethenyl)-4-methyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the butoxyethenyl group to a butyl group.
Substitution: Electrophilic substitution reactions can occur on the benzene ring, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are commonly employed.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or ketones, while substitution can produce halogenated or nitrated derivatives.
Scientific Research Applications
Benzene, 1-(1-butoxyethenyl)-4-methyl- has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which Benzene, 1-(1-butoxyethenyl)-4-methyl- exerts its effects involves interactions with specific molecular targets. The butoxyethenyl group can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. The benzene ring provides a stable framework, while the methyl group can affect the compound’s overall properties .
Comparison with Similar Compounds
2-Butoxyethanol: Similar in structure but lacks the methyl group on the benzene ring.
Ethylene glycol monobutyl ether: Another related compound with different functional groups.
Properties
CAS No. |
161835-58-1 |
|---|---|
Molecular Formula |
C13H18O |
Molecular Weight |
190.28 g/mol |
IUPAC Name |
1-(1-butoxyethenyl)-4-methylbenzene |
InChI |
InChI=1S/C13H18O/c1-4-5-10-14-12(3)13-8-6-11(2)7-9-13/h6-9H,3-5,10H2,1-2H3 |
InChI Key |
USBRAHJNKXIEJA-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC(=C)C1=CC=C(C=C1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















